1-(Trifluoromethylsulfonyloxy)-2-bromo-4-methoxybenzene
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Overview
Description
2-Bromo-4-methoxyphenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H6BrF3O4S. It is known for its applications in various chemical reactions, particularly in organic synthesis. This compound is often used as a reagent in the preparation of other complex molecules due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxyphenyl trifluoromethanesulphonate typically involves the reaction of 2-bromo-4-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethanesulphonate ester. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and the product .
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-4-methoxyphenyl trifluoromethanesulphonate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature and pH control is common in industrial production to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxyphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoromethanesulphonate group is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions, often in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution can yield a variety of substituted phenyl derivatives .
Scientific Research Applications
2-Bromo-4-methoxyphenyl trifluoromethanesulphonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxyphenyl trifluoromethanesulphonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulphonate group is a good leaving group, which facilitates nucleophilic substitution reactions. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxyphenylacetic acid: This compound has a similar bromine and methoxy substitution pattern but differs in its functional group, which is a carboxylic acid instead of a trifluoromethanesulphonate.
2-Bromo-4-methoxyphenyl trifluoromethanesulphonate: Similar compounds include other aryl trifluoromethanesulphonates, which share the trifluoromethanesulphonate group but differ in their aryl substituents.
Uniqueness
2-Bromo-4-methoxyphenyl trifluoromethanesulphonate is unique due to its combination of a bromine atom and a trifluoromethanesulphonate group on the same aromatic ring. This combination provides distinct reactivity patterns, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C8H6BrF3O4S |
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Molecular Weight |
335.10 g/mol |
IUPAC Name |
(2-bromo-4-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6BrF3O4S/c1-15-5-2-3-7(6(9)4-5)16-17(13,14)8(10,11)12/h2-4H,1H3 |
InChI Key |
FFBRWOQTYAXTRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)Br |
Origin of Product |
United States |
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